molecular formula C24H28O7 B13903255 [(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate

[(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate

Cat. No.: B13903255
M. Wt: 428.5 g/mol
InChI Key: UFUVJROSOIXJGR-LXJLHJBASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Praeruptorin C involves several steps, including the extraction of the compound from the roots of Peucedanum praeruptorum. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the active components. The isolated compound is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of Praeruptorin C follows similar extraction and purification methods but on a larger scale. The roots of Peucedanum praeruptorum are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification through various chromatographic methods to obtain high-purity Praeruptorin C .

Chemical Reactions Analysis

Types of Reactions: Praeruptorin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the reactions involving Praeruptorin C include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions involving Praeruptorin C depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of Praeruptorin C, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Praeruptorin C has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds. In biology, Praeruptorin C is investigated for its effects on cellular processes and signaling pathways .

In medicine, Praeruptorin C has shown promise in treating various conditions, including osteoporosis, hypertension, and cancer. It has been found to suppress osteoclast formation and resorption function, making it a potential therapeutic agent for osteoporosis . Additionally, Praeruptorin C has demonstrated antiproliferative and antimetastatic effects on human non-small cell lung cancer cells by inactivating specific signaling pathways .

Properties

Molecular Formula

C24H28O7

Molecular Weight

428.5 g/mol

IUPAC Name

[(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7+/t21-,22-/m1/s1

InChI Key

UFUVJROSOIXJGR-LXJLHJBASA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C

Origin of Product

United States

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